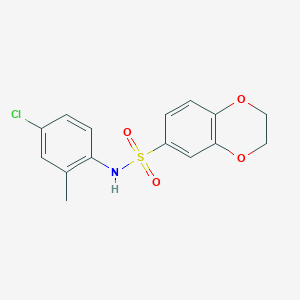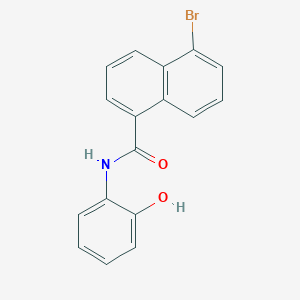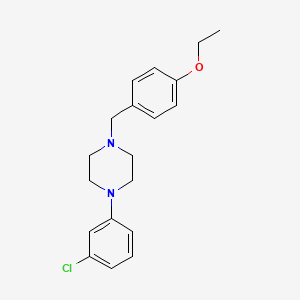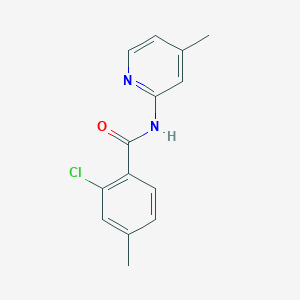![molecular formula C14H17N3 B5844004 N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5844004.png)
N-[4-(dimethylamino)benzyl]-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)benzyl]-2-pyridinamine, also known as DMABN-pyridinamine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridinamine family and is known for its unique physicochemical properties, which make it a promising candidate for use in various research studies.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine is not fully understood, but studies have suggested that it may work by inhibiting the growth and proliferation of target cells. This compound has been shown to interact with various cellular targets, including DNA and RNA, which may contribute to its antimicrobial and anticancer properties.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine is its potent antimicrobial and anticancer properties, which make it a promising candidate for use in various research studies. Additionally, this compound has been shown to exhibit low toxicity in vitro, which may make it a safer alternative to other antimicrobial and anticancer agents. However, one of the main limitations of N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine is its limited solubility in aqueous solutions, which may make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine, including:
1. Further studies on the mechanism of action of this compound, which may help to elucidate its potential therapeutic effects.
2. Development of new formulations and delivery methods for N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine, which may improve its solubility and bioavailability.
3. Investigation of the potential use of N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine in combination with other antimicrobial and anticancer agents, which may enhance its therapeutic effects.
4. Studies on the potential use of N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine in other scientific fields, such as materials science or environmental science.
Conclusion:
N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent antimicrobial and anticancer properties, as well as antioxidant and anti-inflammatory effects. While there are some limitations to working with N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine, there are several potential future directions for research on this compound, which may lead to the development of new therapeutic agents and scientific discoveries.
Synthesemethoden
N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of a catalyst. The resulting compound can be purified using various techniques, such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine has been shown to have potential applications in cancer research, as it has been found to exhibit anticancer activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-17(2)13-8-6-12(7-9-13)11-16-14-5-3-4-10-15-14/h3-10H,11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQWZSULCDJOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643215 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)



![4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile](/img/structure/B5843983.png)
![2-[(2-fluorobenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5843991.png)

![4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B5844014.png)

![1-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5844024.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5844033.png)